2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide
Description
2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide is a benzamide derivative with a molecular formula of C₁₄H₁₉NO₄ (molecular weight: 265.3 g/mol). Its structure features:
- Hydroxy group at position 5: Enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.
- N-isopropyl substitution: Modifies the amide’s conformational flexibility and lipophilicity.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-hydroxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9(2)15-14(17)12-7-11(16)5-6-13(12)18-8-10-3-4-10/h5-7,9-10,16H,3-4,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQNCODAZDNJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)O)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific synthetic route and reaction conditions can vary, but generally, the process includes the preparation of the cyclopropylmethoxy and hydroxy groups, followed by their coupling with the isopropylbenzamide moiety.
Chemical Reactions Analysis
2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can lead to the formation of an alcohol.
Scientific Research Applications
2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The specific molecular targets and pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
2-Iodo-N-isopropyl-5-methoxybenzamide
Key Structural Differences :
- Position 2 : Iodo substituent (vs. cyclopropylmethoxy in the target compound).
- Position 5 : Methoxy group (vs. hydroxy).
- Amide substitution : Both share the N-isopropyl group.
Research Findings :
5-Chloro-N-cyclopropyl-2-nitrobenzamide
Key Structural Differences :
- Position 2 : Nitro group (vs. cyclopropylmethoxy).
- Position 5 : Chloro substituent (vs. hydroxy).
- Amide substitution : N-cyclopropyl (vs. N-isopropyl).
Typical Specifications :
Data Table: Comparative Analysis
Structural and Functional Implications
- Hydroxy vs. Methoxy/Chloro : The hydroxy group in the target compound enhances hydrogen-bonding and acidity (pKa ~10), whereas methoxy and chloro groups reduce polarity and increase lipophilicity.
- Cyclopropylmethoxy vs. Iodo/Nitro : The cyclopropylmethoxy group provides steric hindrance and moderate electron-donating effects, contrasting with the electron-withdrawing iodo/nitro groups that enhance reactivity in catalysis or electrophilic substitution.
- Amide Substitution : N-isopropyl improves solubility in organic solvents compared to N-cyclopropyl, which may enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
